Acetyl-NH-val-cyclohexyl-CH2[nch2choh]CH2-benzyl-val-NH-acetyl
概要
説明
CGP 53820 is a novel pseudosymmetric inhibitor primarily targeting the protease enzymes of the human immunodeficiency virus (HIV). The compound has shown significant potential in inhibiting both HIV-1 and HIV-2 proteases, which are essential for the maturation of infectious viral particles . The molecular formula of CGP 53820 is C31H51N5O5 .
科学的研究の応用
CGP 53820 has been extensively studied for its potential in treating HIV infections. Its ability to inhibit both HIV-1 and HIV-2 proteases makes it a valuable candidate for developing broad-spectrum antiretroviral therapies . In addition to its use in medicine, CGP 53820 has applications in biochemical research, particularly in studying the structure and function of protease enzymes. The compound’s unique binding properties provide insights into the design of other protease inhibitors and contribute to the broader field of drug discovery .
準備方法
The preparation of CGP 53820 involves complex synthetic routes. The synthesis typically includes the formation of peptide-like structures, which are then modified to achieve the desired pseudosymmetric inhibitor properties. The reaction conditions often involve the use of protecting groups, coupling reagents, and purification steps to ensure the high purity of the final product . Industrial production methods are not widely documented, but they likely follow similar synthetic routes with optimizations for large-scale production.
化学反応の分析
CGP 53820 primarily undergoes binding interactions with the active sites of HIV proteases. The compound does not typically undergo oxidation, reduction, or substitution reactions under physiological conditions. Instead, its primary mode of action involves forming stable complexes with the protease enzymes, thereby inhibiting their activity . Common reagents used in the synthesis and modification of CGP 53820 include coupling agents like dicyclohexylcarbodiimide and protecting groups such as tert-butyloxycarbonyl . The major product formed from these reactions is the pseudosymmetric inhibitor itself.
作用機序
The mechanism of action of CGP 53820 involves its binding to the active sites of HIV-1 and HIV-2 proteases. By forming stable complexes with these enzymes, CGP 53820 prevents the cleavage of precursor proteins necessary for viral maturation . The molecular targets of CGP 53820 are the aspartic acid residues within the active sites of the proteases. This binding disrupts the normal enzymatic activity, thereby inhibiting the replication and maturation of the virus .
類似化合物との比較
CGP 53820 is unique in its pseudosymmetric structure, which allows it to effectively inhibit both HIV-1 and HIV-2 proteases. Similar compounds include other HIV protease inhibitors such as indinavir, saquinavir, and ritonavir. CGP 53820’s ability to target both subtypes of HIV proteases with high affinity sets it apart from these other inhibitors . The structural differences between CGP 53820 and other inhibitors contribute to its unique binding properties and therapeutic potential.
特性
CAS番号 |
149267-24-3 |
---|---|
分子式 |
C31H51N5O5 |
分子量 |
573.8 g/mol |
IUPAC名 |
(2S)-2-acetamido-N-[(2S,3S)-4-[[[(2S)-2-acetamido-3-methylbutanoyl]amino]-(cyclohexylmethyl)amino]-3-hydroxy-1-phenylbutan-2-yl]-3-methylbutanamide |
InChI |
InChI=1S/C31H51N5O5/c1-20(2)28(32-22(5)37)30(40)34-26(17-24-13-9-7-10-14-24)27(39)19-36(18-25-15-11-8-12-16-25)35-31(41)29(21(3)4)33-23(6)38/h7,9-10,13-14,20-21,25-29,39H,8,11-12,15-19H2,1-6H3,(H,32,37)(H,33,38)(H,34,40)(H,35,41)/t26-,27-,28-,29-/m0/s1 |
InChIキー |
JNBVLGDICHLLTN-DZUOILHNSA-N |
異性体SMILES |
CC(C)[C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)[C@H](CN(CC2CCCCC2)NC(=O)[C@H](C(C)C)NC(=O)C)O)NC(=O)C |
SMILES |
CC(C)C(C(=O)NC(CC1=CC=CC=C1)C(CN(CC2CCCCC2)NC(=O)C(C(C)C)NC(=O)C)O)NC(=O)C |
正規SMILES |
CC(C)C(C(=O)NC(CC1=CC=CC=C1)C(CN(CC2CCCCC2)NC(=O)C(C(C)C)NC(=O)C)O)NC(=O)C |
外観 |
Solid powder |
その他のCAS番号 |
149267-24-3 |
純度 |
>98% (or refer to the Certificate of Analysis) |
賞味期限 |
>2 years if stored properly |
溶解性 |
Soluble in DMSO, not in water |
保存方法 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同義語 |
Cgp 53820; Cgp-53820; Cgp53820. |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。